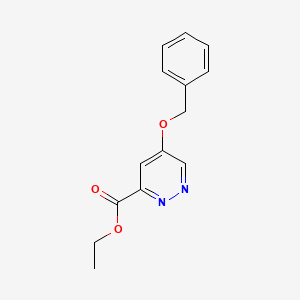

Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate

Description

Properties

Molecular Formula |

C14H14N2O3 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

ethyl 5-phenylmethoxypyridazine-3-carboxylate |

InChI |

InChI=1S/C14H14N2O3/c1-2-18-14(17)13-8-12(9-15-16-13)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |

InChI Key |

UUSDORDSDYDLJD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN=CC(=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents. Pyridazine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antihypertensive, antimicrobial, and antiviral properties.[3][4] The inherent reactivity of the pyridazine ring allows for diverse functionalization, enabling the fine-tuning of physicochemical properties and biological targets. This guide focuses on a specific, yet important derivative: Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. Its structure combines the biologically active pyridazine core with a benzyloxy group, a common protecting group and a modulator of lipophilicity, and an ethyl carboxylate handle, which allows for further chemical modifications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate is not extensively documented in publicly available literature, computational predictive models provide valuable insights into its key characteristics.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₅H₁₄N₂O₃ | |

| Molecular Weight | 270.29 g/mol | |

| Melting Point | Not available | Experimental determination is required for confirmation. |

| Boiling Point | Not available | Likely to decompose at high temperatures. |

| LogP | 2.3 - 2.8 | Indicates moderate lipophilicity, suggesting reasonable cell membrane permeability. |

| Aqueous Solubility | Low | The presence of the benzyl and ethyl groups decreases water solubility. |

| pKa (most acidic) | ~1.5 (Amide/Carboxylate) | Prediction for the pyridazinone tautomer. |

| pKa (most basic) | ~2.0 (Pyridazine nitrogen) | The electron-withdrawing groups reduce the basicity of the nitrogen atoms. |

Note: Predicted values are generated from computational algorithms and should be used as estimations. Experimental verification is recommended.

Synthesis and Reaction Pathways

The synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate can be approached through several strategic pathways. A common and logical approach involves the benzylation of a corresponding hydroxyl precursor.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible and efficient synthetic route, starting from a readily available precursor. The causality behind this experimental design lies in the strategic protection of the hydroxyl group to enable further selective modifications at other positions of the pyridazine ring.

Caption: A logical workflow for the synthesis and further modification of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate.

Detailed Experimental Protocol: Benzylation of Ethyl 5-hydroxypyridazine-3-carboxylate

This protocol describes a general method for the O-alkylation of a hydroxypyridazine derivative, a common and effective strategy for synthesizing benzyl ethers.[1]

Materials:

-

Ethyl 5-hydroxypyridazine-3-carboxylate

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 5-hydroxypyridazine-3-carboxylate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF or acetone.

-

Base Addition: Add potassium carbonate (1.5 - 2.0 eq) or carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Self-validating system note: The choice of base depends on the reactivity of the substrate and potential side reactions. K₂CO₃ is a milder base suitable for many substrates, while NaH is a stronger, non-nucleophilic base that ensures complete deprotonation but requires more careful handling.

-

Alkylation: To the stirred suspension, add benzyl bromide (1.1 - 1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may require heating (e.g., 50-80 °C) to proceed at a reasonable rate.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If NaH was used, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Wash the combined organic layers with water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate.

Spectroscopic Characterization

The structural elucidation of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate relies on a combination of spectroscopic techniques. Below are the expected characteristic signals based on the analysis of related compounds and spectral prediction tools.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 9.2 | d | 1H | H-6 of pyridazine ring |

| ~8.0 - 8.2 | d | 1H | H-4 of pyridazine ring |

| ~7.3 - 7.5 | m | 5H | Phenyl protons of the benzyl group |

| ~5.4 - 5.6 | s | 2H | -O-CH₂-Ph (benzylic protons) |

| ~4.4 - 4.6 | q | 2H | -O-CH₂-CH₃ (ethyl ester) |

| ~1.3 - 1.5 | t | 3H | -O-CH₂-CH₃ (ethyl ester) |

Note: Predicted chemical shifts can vary depending on the solvent and the specific electronic environment. These values serve as a guide for spectral interpretation.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~163 - 165 | C=O (ester carbonyl) |

| ~160 - 162 | C-5 (carbon bearing the benzyloxy group) |

| ~145 - 147 | C-3 (carbon bearing the ester group) |

| ~135 - 137 | Quaternary carbon of the phenyl group |

| ~130 - 132 | C-6 of the pyridazine ring |

| ~128 - 129 | Phenyl carbons (CH) |

| ~127 - 128 | Phenyl carbons (CH) |

| ~115 - 117 | C-4 of the pyridazine ring |

| ~71 - 73 | -O-CH₂-Ph (benzylic carbon) |

| ~62 - 64 | -O-CH₂-CH₃ (ethyl ester) |

| ~14 - 15 | -O-CH₂-CH₃ (ethyl ester) |

FT-IR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 - 3100 | Medium | C-H stretch (aromatic) |

| ~2850 - 3000 | Medium | C-H stretch (aliphatic) |

| ~1720 - 1740 | Strong | C=O stretch (ester carbonyl) |

| ~1580 - 1620 | Medium-Strong | C=N and C=C stretch (pyridazine ring) |

| ~1450 - 1500 | Medium | C=C stretch (aromatic ring) |

| ~1250 - 1300 | Strong | C-O stretch (ester) |

| ~1000 - 1100 | Strong | C-O stretch (ether) |

| ~690 - 770 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺): m/z = 270.10

-

Key Fragmentation Patterns:

-

Loss of the ethoxy group (-OCH₂CH₃): m/z = 225

-

Formation of the tropylium cation from the benzyl group: m/z = 91

-

Cleavage of the benzyl group: m/z = 179

-

Caption: A simplified representation of the expected key fragmentation pathways for Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate in mass spectrometry.

Reactivity and Applications in Drug Development

Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate is a versatile intermediate with two primary points for further chemical modification: the ethyl ester and the pyridazine ring itself.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to yield the corresponding carboxylic acid. This carboxylic acid can then be coupled with a wide range of amines to form amides, a common functional group in many drug molecules, using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

-

Reactions of the Pyridazine Ring: The pyridazine ring can undergo various transformations, including nucleophilic aromatic substitution (if appropriately activated with leaving groups) and metal-catalyzed cross-coupling reactions.[5] The benzyloxy group can also be deprotected via hydrogenolysis to reveal the hydroxyl group, allowing for further functionalization at this position.

The structural motifs present in Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate are relevant to several areas of drug discovery. Pyridazine-containing compounds have been investigated as inhibitors of various kinases, as anti-inflammatory agents, and for their potential in treating neurodegenerative diseases.[2] The ability to readily modify the ester and the pyridazine core makes this compound a valuable starting point for the synthesis of compound libraries for high-throughput screening and lead optimization.

Conclusion

Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate is a key building block in the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its synthesis is achievable through standard organic chemistry transformations, and its structure offers multiple avenues for further chemical diversification. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

-

Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. 2008, 4, 44. URL: [Link]

-

Synthesis of 1-Benzylindole. Organic Syntheses. 1966, 46, 10. URL: [Link]

-

Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. 2008, 4, 44. URL: [Link]

- Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino) - WO2018183649A1. Google Patents.

-

Pyridazine Derivatives. HETEROCYCLES, Vol. 60, No. 8, 2003. URL: [Link]

- Method of producing pyridazine-3,6-dicarboxylic acid esters - WO2001007415A1. Google Patents.

-

Synthesis and Characterization of Unique Pyridazines. Liberty University. URL: [Link]

-

Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules. 2024, 29(3), 707. URL: [Link]

- FUSED PYRIDAZINE DERIVATIVE COMPOUNDS AND DRUGS CONTAINING THE COMPOUNDS AS THE ACTIVE INGREDIENT - EP1418171A1. Google Patents.

-

Heterocyclic compounds and uses thereof - US-10253047-B2. PubChem. URL: [Link]

-

Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica. 2013, 5(3), 1-7. URL: [Link]

-

PYRAZOLC r3.4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, Vol. 24, No. 11, 1986. URL: [Link]

-

Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry. 2024, 60(2), 243-252. URL: [Link]

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank. 2024, 2024(1), M1762. URL: [Link]

-

A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. 2014, 6(5), 104-105. URL: [Link]

Sources

The Pyridazine Paradigm: Strategic Scaffold Design and Synthetic Methodologies in Modern Medicinal Chemistry

Executive Summary

This technical guide explores the resurgence of pyridazine (1,2-diazine) derivatives as a privileged scaffold in modern drug discovery. Moving beyond classical heterocyclic chemistry, we examine the pyridazine core as a strategic bioisostere for phenyl and heteroaromatic rings, offering superior physicochemical properties such as reduced lipophilicity (LogP) and enhanced aqueous solubility. This guide details novel synthetic pathways—specifically Inverse Electron Demand Diels-Alder (IEDDA) reactions—and provides actionable protocols for integrating these moieties into kinase inhibitor discovery pipelines.

Part 1: The Pharmacophore Advantage

Bioisosterism and Physicochemical Tuning

The incorporation of a pyridazine ring is not merely a structural variation; it is a calculated tactic to modulate Molecular Multiparameter Optimization (MPO) scores.

-

LogP Reduction: Replacing a phenyl ring with a pyridazine core typically lowers LogP by approximately 2.0 units, significantly improving metabolic stability and reducing promiscuous binding events driven by lipophilicity.

-

Dipole & Hydrogen Bonding: Unlike pyridine, the adjacent nitrogen atoms in pyridazine create a high dipole moment and a unique electrostatic potential surface. The N1 and N2 atoms serve as weak hydrogen bond acceptors, while the C-H bonds (particularly at C3/C6) exhibit enhanced acidity, acting as non-classical hydrogen bond donors in active sites.

Structural Comparison

The following diagram illustrates the physicochemical shift when transitioning from carbocycles to 1,2-diazines.

Figure 1: Comparative physicochemical landscape of aromatic scaffolds. Note the significant LogP drop associated with the pyridazine core.

Part 2: Novel Synthetic Architectures

Beyond the Paal-Knorr: The IEDDA Revolution

While classical condensation of 1,4-dicarbonyls with hydrazine remains valid, it limits substituent diversity. The modern "gold standard" for generating novel, highly substituted pyridazines is the Inverse Electron Demand Diels-Alder (IEDDA) reaction.

This pathway utilizes electron-deficient 1,2,4,5-tetrazines reacting with electron-rich dienophiles (alkynes or strained alkenes). It is particularly valuable for:

-

Late-Stage Functionalization: Compatible with complex biological handles.

-

DNA-Encoded Libraries (DEL): The reaction proceeds under mild conditions suitable for on-DNA synthesis.

-

Bio-orthogonality: High reaction rates allow for specific conjugation.

Mechanistic Pathway (IEDDA)

Figure 2: The IEDDA reaction mechanism, highlighting the thermodynamic driving force of nitrogen gas extrusion.

Part 3: Therapeutic Case Study – Kinase Inhibition

Pyridazine derivatives, particularly imidazo[1,2-b]pyridazines , have emerged as potent ATP-competitive inhibitors.[1]

The Hinge Binder Strategy

In kinases (e.g., PIM1, DYRK1A, c-Met), the hinge region requires a specific donor-acceptor motif. The imidazo[1,2-b]pyridazine scaffold mimics the adenine ring of ATP but offers distinct vectors for solubilizing groups that extend into the solvent-exposed region.

-

Key Drug Example: Ponatinib (contains the related imidazo[1,2-b]pyridazine core) and Deucravacitinib (allosteric TYK2 inhibitor utilizing a pyridazine-amide motif).[2]

-

Mechanism: The N1 of the pyridazine often accepts a hydrogen bond from the backbone amide of the hinge region, while substituents at the 3-position lock the conformation.

Part 4: Experimental Protocols

Protocol A: IEDDA Synthesis of 3,6-Diarylpyridazine

Rationale: This protocol avoids harsh acidic conditions and allows for the introduction of sensitive functional groups.

Materials:

-

3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (activator/tetrazine source).

-

Aryl alkyne (Substrate).

-

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1,2,4,5-tetrazine derivative (1.0 equiv, 1.0 mmol) in anhydrous 1,4-dioxane (10 mL).

-

Addition: Add the aryl alkyne (1.2 equiv, 1.2 mmol) dropwise to the stirring solution.

-

Reaction: Fit the flask with a reflux condenser. Heat the mixture to 100°C under an inert atmosphere (N2 or Ar) for 12–16 hours. Note: The deep red color of the tetrazine will fade to yellow/orange as the reaction proceeds and N2 is evolved.

-

Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (SiO2), eluting with a Hexane/Ethyl Acetate gradient (typically 0–40% EtOAc) to yield the target pyridazine.

-

Validation: Confirm structure via 1H-NMR (characteristic aromatic doublets if symmetrically substituted) and LC-MS (M+H).

Protocol B: In Vitro Kinase Assay (FRET-based)

Rationale: To validate the biological activity of the synthesized pyridazine derivative against a target kinase (e.g., PIM1).[3]

Step-by-Step Methodology:

-

Reagent Setup: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Prepare 3-fold serial dilutions of the pyridazine compound in 100% DMSO (start conc: 10 mM). Transfer 100 nL to a 384-well low-volume plate.

-

Enzyme Addition: Add 5 µL of recombinant PIM1 kinase (0.5 nM final) in 1X Kinase Buffer. Incubate for 10 minutes at RT to allow compound-enzyme equilibration.

-

Substrate Initiation: Add 5 µL of solution containing the peptide substrate (labeled with AlexaFluor 647) and ATP (at Km concentration).

-

Detection: Incubate for 60 minutes. Stop reaction with EDTA. Read fluorescence ratio (Ex: 400nm, Em: 445nm/520nm) on a multimode plate reader.

-

Analysis: Plot % Inhibition vs. Log[Compound]. Determine IC50 using a 4-parameter logistic regression.

Part 5: Data Summary & Future Outlook

Physicochemical Property Data

| Scaffold | LogP (Exp) | pKa (Conj. Acid) | H-Bond Acceptors | Metabolic Liability |

| Benzene | 2.13 | N/A | 0 | High (CYP oxidation) |

| Pyridine | 0.65 | 5.2 | 1 | Moderate (N-oxidation) |

| Pyridazine | -0.70 | 2.3 | 2 | Low (Ring stable) |

| Imidazo[1,2-b]pyridazine | 1.20 | ~3.5 | 3 | Low |

Future Directions

The field is moving toward Covalent Inhibitors where the pyridazine ring serves as a scaffold to position acrylamide warheads toward non-catalytic cysteines. Additionally, PROTACs (Proteolysis Targeting Chimeras) are increasingly utilizing pyridazine-based cereblon binders to improve the solubility of these large chimeric molecules.

Figure 3: Strategic workflow for integrating pyridazine scaffolds into lead optimization campaigns.

References

-

Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters (ACS Publications). [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (PMC). [Link]

-

Are pyridazines privileged structures? Royal Society of Chemistry (MedChemComm). [Link]

-

Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. National Institutes of Health (PubMed). [Link]

Sources

Overcoming the Synthesis Gap: A Technical Guide to Novel Pyridazine Construction

Executive Summary

Pyridazines (1,2-diazines) represent a "privileged but underutilized" scaffold in modern medicinal chemistry.[1] Despite their superior physicochemical properties—enhanced water solubility and unique hydrogen-bonding capabilities compared to pyridines—they remain rare in FDA-approved drugs due to a historical "synthesis gap." This technical guide moves beyond classical condensation methods (e.g., hydrazine + 1,4-dicarbonyls) to detail modern, high-precision synthetic strategies, specifically Inverse Electron Demand Diels-Alder (IEDDA) reactions and site-selective C-H functionalization .

Part 1: Structural Rationale & Medicinal Chemistry

The substitution of a carbon with a second nitrogen atom in the aromatic ring drastically alters the electronic landscape. For drug developers, the pyridazine core offers a strategic alternative to phenyl or pyridyl rings to modulate ADME properties.

Physicochemical Comparison

The 1,2-diazine motif introduces a significant dipole moment and reduces lipophilicity, often resolving "brick dust" solubility issues in late-stage lead optimization.

| Property | Benzene | Pyridine | Pyridazine | Impact on Drug Design |

| LogP (Lipophilicity) | 2.13 | 0.65 | -0.72 | Drastically improves aqueous solubility. |

| Dipole Moment (D) | 0.00 | 2.20 | 3.95 | Increases polar interactions; alters metabolic clearance. |

| pKa (Conjugate Acid) | - | 5.2 | 2.3 | Less basic than pyridine; reduces lysosomal trapping risks. |

| H-Bond Acceptors | 0 | 1 | 2 | Unique "dual-point" binding modes for kinase hinges. |

Expert Insight: The low basicity of pyridazine (pKa ~2.3) allows it to remain unprotonated at physiological pH, unlike pyridine. This is critical for crossing the Blood-Brain Barrier (BBB) where cationic species are often effluxed.

Part 2: Primary Synthetic Strategy: The IEDDA Approach

Classical Paal-Knorr type syntheses are limited by the availability of 1,4-dicarbonyl precursors and harsh conditions. The modern "Gold Standard" is the Inverse Electron Demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and electron-rich or strained dienophiles.

Mechanism: Orbital Control

Unlike normal Diels-Alder reactions, IEDDA is driven by the interaction between the LUMO of the diene (tetrazine) and the HOMO of the dienophile (alkyne/alkene) .

-

Tetrazines: Highly electron-deficient, low-lying LUMO.

-

Reaction: [4+2] cycloaddition followed by a retro-Diels-Alder extrusion of nitrogen (

). -

Thermodynamics: The release of

gas makes the reaction irreversible and entropically driven.

Visualization: IEDDA Reaction Pathway

The following diagram illustrates the transformation from tetrazine to pyridazine via the bicyclic intermediate.

Caption: The IEDDA pathway utilizes the extrusion of nitrogen gas to drive the formation of the aromatic pyridazine core.

Part 3: Functionalization Protocols

Once the pyridazine core is established, functionalization is challenging due to the electron-deficient nature of the ring (making it resistant to electrophilic aromatic substitution). Two robust pathways are recommended:

Method A: Pd-Catalyzed Cross-Coupling (Halogenated Precursors)

If the starting tetrazine or alkyne contained a halogen (Cl/Br), standard Suzuki-Miyaura or Stille couplings are effective.

-

Catalyst:

or -

Solvent: Dioxane/Water (4:1) for Suzuki.

-

Note: Pyridazines can poison Pd catalysts via N-coordination. High catalyst loading (5-10 mol%) or bulky ligands (e.g., XPhos) are often required.

Method B: Site-Selective Magnesiation (Knochel-Hauser)

For direct C-H functionalization, standard lithiation (n-BuLi) often leads to nucleophilic attack at the ring rather than deprotonation. The Knochel-Hauser Base (TMPMgCl·LiCl) is the superior reagent for selective metalation.

-

Reagent: 2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex.

-

Selectivity: Directs metalation ortho to directing groups (e.g., -OMe, -Cl) or to the most acidic position (C4/C5) if unsubstituted.

-

Validation: Quench with electrophiles (

, aldehydes) to verify position.

Part 4: Analytical Characterization

Proving the synthesis of a novel pyridazine requires specific attention to the N=N bond character.

-

NMR Spectroscopy:

-

H NMR:

-

N NMR: The definitive proof. Pyridazine nitrogens appear at distinct shifts (~360-380 ppm relative to liq.

-

H NMR:

-

X-Ray Crystallography:

-

Critical for confirming the N-N bond length, which typically falls between 1.32–1.35 Å (intermediate between single and double bond character).

-

-

Mass Spectrometry:

-

HRMS (ESI+) usually shows

. Note that pyridazines form stable radical cations.

-

Part 5: Detailed Experimental Protocol

Target: Synthesis of 3,6-di(2-pyridyl)-4-phenylpyridazine via IEDDA.

Reagents

-

Diene: 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (Pink/Red solid).

-

Dienophile: Phenylacetylene.

-

Solvent: Toluene (anhydrous).

Step-by-Step Workflow

-

Setup: In a dry pressure vial equipped with a stir bar, dissolve 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (1.0 equiv) in anhydrous Toluene (0.1 M concentration).

-

Addition: Add Phenylacetylene (1.2 equiv) via syringe.

-

Reaction: Seal the vial and heat to 110°C for 12–24 hours.

-

Visual Check: The reaction is self-indicating. The intense magenta/red color of the tetrazine will fade to pale yellow/orange as the tetrazine is consumed and nitrogen is extruded.

-

-

Workup: Cool to room temperature. Concentrate the solvent in vacuo.

-

Purification: Flash column chromatography (Silica gel).

-

Eluent: Hexanes:Ethyl Acetate (gradient 10:1 to 1:1). Pyridazines are polar; ensure the column is flushed well.

-

-

Validation: Obtain

H NMR. Look for the disappearance of the alkyne proton and the appearance of the aromatic pyridazine singlet (if C4/C5 substituted) or doublet.

Workflow Visualization

Caption: Operational workflow for IEDDA synthesis, utilizing colorimetric change as a primary process control.

References

-

Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Source: Organic Letters (2018).[2] URL:[Link]

-

Pyridazines in Medicinal Chemistry: A Review. Source: European Journal of Medicinal Chemistry (2017). URL:[Link]

-

Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks. Source: Chemistry – A European Journal (2023).[3] URL:[Link][3]

-

Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Source: Science (2023) / University of Chicago. URL:[Link]

-

1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Source: Magnetic Resonance in Chemistry (2010).[4] URL:[Link]

Sources

- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 2. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of the Benzyloxy-Pyridazine Scaffold: A Technical Guide to Navigating its Structure-Activity Relationship

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The pyridazine core, a six-membered diazine heterocycle, has emerged as a "privileged structure" in medicinal chemistry, prized for its unique physicochemical properties that confer advantages in drug design.[1][2] This guide delves into the nuanced world of benzyloxy-substituted pyridazines, a chemical class that has demonstrated significant potential across a spectrum of therapeutic targets, including but not limited to cyclooxygenases (COX), protein kinases, and various cancer-related pathways.[3][4][5] We will dissect the structure-activity relationships (SAR) that govern the biological activity of these compounds, offering a framework for the rational design of next-generation inhibitors. This document moves beyond a mere recitation of facts, providing insights into the causal drivers of experimental choices and the self-validating nature of robust assay design.

Introduction: The Pyridazine Core and the Strategic Importance of the Benzyloxy Moiety

The pyridazine ring's inherent polarity, capacity for hydrogen bonding, and ability to modulate pharmacokinetic properties make it an attractive scaffold in drug discovery.[1] The introduction of a benzyloxy substituent is a frequently employed strategy to introduce a key hydrophobic element, enabling crucial interactions within the binding sites of various enzymes. This appendage can be readily modified, allowing for a systematic exploration of the chemical space to optimize potency, selectivity, and drug-like properties.

The fundamental rationale for exploring benzyloxy-substituted pyridazines lies in the synergistic interplay between the pyridazine core and the benzyl appendage. The pyridazine often serves as a key hydrogen bond acceptor or a scaffold to orient other functional groups, while the benzyloxy group probes hydrophobic pockets and can be functionalized to fine-tune electronic and steric properties.

Deconstructing the Structure-Activity Relationship (SAR)

The biological activity of benzyloxy-substituted pyridazines is exquisitely sensitive to the nature and position of substituents on both the pyridazine and the benzyl rings. A thorough understanding of these relationships is paramount for successful lead optimization.

The Influence of Substituents on the Benzyl Ring

Systematic variation of substituents on the benzyl ring has revealed critical insights into the requirements for potent biological activity.

-

Electronic Effects: The electronic nature of the substituent can significantly impact activity. For instance, in a series of 4-phenoxyquinoline derivatives bearing a pyridazinone moiety, electron-withdrawing groups on the terminal phenyl ring were found to be beneficial for improving antitumor activity.[5] This suggests that modulating the electron density of the benzyl ring can influence key interactions with the target protein.

-

Steric and Positional Effects: The size and position of substituents are equally critical. In a study of 3-O-substituted benzyl pyridazinone derivatives as COX inhibitors, specific substitution patterns on the benzyl ring led to compounds with in vitro COX-2 selectivity.[3] This highlights the importance of tailoring the steric profile of the benzyl group to fit the specific topology of the target's binding site. For example, the introduction of a 2-halo or 2-methoxy-benzyloxy group at the 3-position of a benzoic acid moiety in a series of protein kinase CK2 inhibitors maintained potent activity.[4]

The Critical Role of the Pyridazine/Pyridazinone Core and its Substituents

The pyridazine or pyridazinone core is not merely a passive scaffold; its substitution pattern is a key determinant of activity and selectivity.

-

Substitution at the 6-position: In many series, the 6-position of the pyridazine ring is a critical locus for introducing diversity and modulating activity. For instance, in a series of 3,6-disubstituted pyridazines as anticancer agents targeting CDK2, variations at this position led to compounds with submicromolar potency.[6]

-

The Pyridazinone Carbonyl: In pyridazinone derivatives, the carbonyl group can act as a crucial hydrogen bond acceptor. The overall substitution pattern around the pyridazinone ring dictates the molecule's presentation to the target, influencing binding affinity.

Quantitative Insights: A Tabular Summary of SAR Data

To provide a clearer understanding of the SAR landscape, the following tables summarize key quantitative data from various studies.

| Compound ID | Target | Modification | IC50 / Activity | Reference |

| 11b | COX-2 | 3-O-benzyl pyridazinone with specific benzyl substitution | 32% anti-inflammatory activity at 30 mg/kg (in vivo) | [3] |

| 11c, 11d | COX-2 | 3-O-benzyl pyridazinone derivatives | In vitro COX-2 selectivity | [3] |

| 15a | c-Met Kinase | 4-phenoxyquinoline with pyridazinone moiety | IC50 = 2.15 nM | [5] |

| - | Protein Kinase CK2 | 2-halo- or 2-methoxy-benzyloxy substitution | IC50 (CK2α) = 0.014-0.016 μM | [4] |

| 11m | CDK2 | 3,6-disubstituted pyridazine | IC50 (T-47D) = 0.43 µM; IC50 (MDA-MB-231) = 0.99 µM | [6] |

Table 1: Summary of Structure-Activity Relationship Data for Benzyloxy-Substituted Pyridazines and Related Analogs.

Experimental Corner: Validated Protocols for Compound Evaluation

The integrity of any SAR study hinges on the robustness of the experimental protocols used. Below are detailed, step-by-step methodologies for key assays relevant to the evaluation of benzyloxy-substituted pyridazines.

General Synthesis of Benzyloxy-Substituted Pyridazines

A common method for the synthesis of these compounds involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the pyridazine ring with a substituted benzyl alcohol.

Caption: General synthetic scheme for benzyloxy-substituted pyridazines.

Step-by-Step Protocol:

-

To a solution of the halogenated pyridazine (1 equivalent) in a suitable solvent (e.g., acetonitrile or DMF), add the substituted benzyl alcohol (1.1 equivalents).

-

Add a base (e.g., sodium hydride or sodium hydroxide, 1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or elevated temperature (as required) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired benzyloxy-substituted pyridazine.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits.[7][8][9]

Caption: Workflow for a fluorometric COX inhibition assay.

Materials:

-

COX-1 and COX-2 enzymes (human recombinant)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

Fluorometric probe

-

Test compounds (dissolved in DMSO)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound dilutions to the respective wells. Include wells for a positive control (a known COX inhibitor) and a negative control (DMSO vehicle).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately add the fluorometric probe.

-

Measure the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 535/587 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This is a generalized protocol based on luminescence-based kinase assay kits.[10][11][12]

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:

-

Target kinase enzyme

-

Kinase substrate (specific for the target kinase)

-

ATP

-

Kinase buffer (e.g., containing MgCl2, DTT)

-

Test compounds (dissolved in DMSO)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the benzyloxy-pyridazine test compounds.

-

In a white-walled assay plate, add the kinase, its specific substrate, and the kinase buffer.

-

Add the test compounds to the wells. Include appropriate controls (no inhibitor and no enzyme).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent.

-

Measure the luminescence signal using a plate reader. A higher signal indicates greater inhibition of kinase activity.

-

Calculate the percent inhibition and determine the IC50 values for each compound.

Mechanistic Insights from In Silico Modeling

Molecular docking studies have proven invaluable in elucidating the binding modes of benzyloxy-substituted pyridazines within the active sites of their target proteins. These studies often reveal that the benzyloxy group occupies a hydrophobic pocket, while the pyridazine core engages in hydrogen bonding or other polar interactions with key residues. For example, docking studies of pyridazine derivatives in the COX-2 active site have shown interactions with essential amino acids like His90, which can explain their inhibitory activity and selectivity.[13]

Conclusion and Future Directions

The benzyloxy-substituted pyridazine scaffold represents a versatile and fruitful starting point for the development of potent and selective inhibitors for a range of therapeutic targets. The SAR landscape, while complex, is navigable through systematic chemical modification and rigorous biological evaluation. Future efforts in this area should focus on leveraging the established SAR principles to design novel analogs with improved pharmacokinetic and pharmacodynamic profiles. The integration of structure-based drug design, guided by X-ray crystallography and sophisticated computational modeling, will undoubtedly accelerate the discovery of new clinical candidates from this promising chemical class.

References

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]

-

COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

-

Synthesis and Cyclooxygenase-2 Inhibitory activity Evaluation of Some Pyridazine Derivatives - Semantic Scholar. [Link]

-

3-O-substituted benzyl pyridazinone derivatives as COX inhibitors - PubMed. [Link]

-

Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy - Assiut University. [Link]

-

Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC. [Link]

-

Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. [Link]

-

Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds - Bentham Science Publisher. [Link]

-

Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

-

Synthesis of N-benzyl pyridazinone Derivatives 4a-d. | Download Table - ResearchGate. [Link]

-

Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed. [Link]

-

Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed. [Link]

-

Design, synthesis, molecular docking studies and biological evaluation of novel pyridazin-3-one derivatives - ResearchGate. [Link]

-

Full article: Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - Taylor & Francis. [Link]

-

A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

-

molecular docking studies of some pyridazinone derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory - Adichunchanagiri University. [Link]

-

Synthesis of different substituted pyridazinone derivatives and their anticonvulsant activity - SciSpace. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

-

Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents - PubMed. [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC. [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. [Link]

-

In vitro kinase assay | Protocols.io. [Link]

-

Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - RSC Medicinal Chemistry (RSC Publishing). [Link]

-

How Does a Biochemical Kinase Assay Work? - BellBrook Labs. [Link]

-

Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs - Journal of King Saud University - Science. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. [Link]

-

The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. [Link]

-

Anticancer activity and structure activity relationship of non-symmetrical choline kinase inhibitors. - Semantic Scholar. [Link]

-

The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery - Blumberg Institute. [Link]

-

QSAR Studies on Some GSK-3α Inhibitory 6-aryl-pyrazolo (3,4-b) pyridines - Science Alert. [Link]

-

European Journal of Medicinal Chemistry - ePrints Soton. [Link]

-

Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed. [Link]

-

Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed. [Link]

-

Molecular structures and in Silico molecular docking of new pyrazine-based heterocycles as antibacterial agents - PMC. [Link]

-

Assay Development for Protein Kinase Enzymes - NCBI - NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-O-substituted benzyl pyridazinone derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. protocols.io [protocols.io]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide for the Initial Screening of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate

Abstract

This guide provides a comprehensive framework for the initial in vitro screening of the novel chemical entity, Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate. The pyridazine core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] This document outlines a strategic, multi-tiered approach designed to efficiently characterize the compound's preliminary safety and biological activity profile. The protocols detailed herein are intended for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind each experimental step. We will cover essential assays including baseline cytotoxicity, early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and critical safety pharmacology assessments. The objective is to generate a robust preliminary dataset to inform a " go/no-go " decision for advancing this promising scaffold into further lead optimization.

Introduction: The Rationale for Screening Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2] Its derivatives are known to possess a wide spectrum of pharmacological activities, including but not limited to, antihypertensive, analgesic, anti-inflammatory, and anticancer properties.[1][3][4] The specific substitution pattern of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate, featuring a benzyloxy group and an ethyl carboxylate moiety, offers intriguing possibilities for molecular interactions and metabolic pathways. The benzyloxy group can influence lipophilicity and potential interactions with hydrophobic pockets of target proteins, while the ethyl ester provides a potential handle for prodrug strategies or further chemical modification.

The initial screening cascade is a critical juncture in the drug discovery process.[5][6] It is designed to identify potential liabilities early, thereby conserving resources and mitigating the risk of late-stage failures.[5][6][7] This guide proposes a logical, tiered approach to the initial evaluation of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate, beginning with a broad assessment of cytotoxicity, followed by key ADME and safety pharmacology assays.

Tier 1: Foundational Cytotoxicity Profiling

The first step in evaluating any new chemical entity is to determine its effect on cell viability.[5][8] This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. We will employ a standard colorimetric assay to assess the metabolic activity of cells as an indicator of viability.[9]

MTS Assay for General Cytotoxicity

The MTS assay is a robust and high-throughput method to measure the reduction of a tetrazolium compound by viable, metabolically active cells into a colored formazan product.[10][11] The amount of formazan produced is directly proportional to the number of living cells.[12]

-

Cell Line Selection: A panel of cell lines should be chosen to represent both cancerous and non-cancerous tissues. For this initial screen, we recommend:

-

HeLa (Human cervical cancer): A widely used and well-characterized cancer cell line.

-

MCF-7 (Human breast cancer): Another common cancer cell line.

-

HEK293 (Human embryonic kidney): To represent non-cancerous cells and assess general toxicity.[9]

-

-

Cell Seeding:

-

Culture the selected cell lines in their appropriate media until they reach logarithmic growth phase.

-

Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (approximately 5,000 cells/well).

-

Include wells with media only to serve as a blank control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[13]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate in DMSO.

-

Perform serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used).

-

Incubate for 48-72 hours.

-

-

MTS Reagent Addition and Incubation:

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.[10][11]

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[13][15]

-

Data Presentation: Cytotoxicity Profile

| Cell Line | IC50 (µM) |

| HeLa | Experimental Value |

| MCF-7 | Experimental Value |

| HEK293 | Experimental Value |

A higher IC50 value in the non-cancerous cell line (HEK293) compared to the cancer cell lines would suggest a desirable selectivity index.[9]

Tier 2: Early ADME Profiling

Understanding a compound's ADME properties is crucial for predicting its in vivo behavior.[7][16][17] Early in vitro ADME assays help to identify potential liabilities such as poor absorption or rapid metabolism.[6][16]

Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane transport.[18] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[19] This provides an early indication of a compound's potential for oral absorption.[18]

-

Membrane Preparation:

-

Compound Preparation and Incubation:

-

Analysis:

-

After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp).

-

Metabolic Stability: Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[21][22][23] Liver microsomes contain a high concentration of these enzymes and provide a good indication of a compound's metabolic clearance.[21][23]

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing liver microsomes (human or other species) in a suitable buffer (e.g., potassium phosphate buffer).

-

Add the test compound at a final concentration of 1-10 µM.[21]

-

-

Initiation and Incubation:

-

Reaction Termination and Analysis:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural log of the percentage of compound remaining versus time.

-

From the slope of the line, calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[24]

-

Data Presentation: Early ADME Profile

| Parameter | Value | Interpretation |

| PAMPA | ||

| Papp (x 10^-6 cm/s) | Experimental Value | High (>10), Medium (1-10), Low (<1) |

| Microsomal Stability | ||

| t1/2 (min) | Experimental Value | High (>30), Medium (10-30), Low (<10) |

| Clint (µL/min/mg protein) | Experimental Value | Low (<10), Medium (10-50), High (>50) |

Tier 3: Critical Safety Pharmacology

Early assessment of potential safety liabilities is paramount. One of the most significant concerns in drug development is cardiotoxicity, particularly the blockade of the hERG potassium channel, which can lead to life-threatening arrhythmias.[25][26][27]

hERG Channel Inhibition Assay

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[26][28] Inhibition of this channel is a major cause of drug-induced QT prolongation.[27] An early in vitro assessment of hERG liability is therefore essential.[25][29]

Automated patch clamp systems provide a higher throughput method for assessing ion channel activity compared to traditional manual patch clamp.[25]

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Compound Application: Apply a range of concentrations of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate to the cells.

-

Electrophysiological Recording: Measure the hERG channel current in response to a voltage-clamp protocol.

-

Data Analysis: Determine the concentration-response curve and calculate the IC50 for hERG channel inhibition.

Data Presentation: hERG Liability

| Parameter | Value |

| hERG IC50 (µM) | Experimental Value |

An IC50 value greater than 10 µM is generally considered to be a low risk for hERG-related cardiotoxicity.

Integrated Decision-Making Framework

The data generated from this initial screening cascade provides a multi-faceted view of the compound's potential. The decision to advance Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate will be based on an integrated analysis of its cytotoxicity, ADME properties, and safety profile.

dot

Caption: Initial screening workflow and decision matrix.

Conclusion

This technical guide provides a structured and scientifically rigorous approach to the initial screening of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate. By systematically evaluating its cytotoxicity, early ADME properties, and potential for hERG-related cardiotoxicity, researchers can make an informed decision about the compound's future in the drug discovery pipeline. The pyridazine scaffold holds significant therapeutic promise, and a thorough initial characterization is the essential first step in unlocking that potential.

References

-

Pharmacological activities of pyridazines and pyridazinone Derivatives - SAR Publication. (2019, July 30). Retrieved from [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (n.d.). Retrieved from [Link]

-

Early identification of hERG liability in drug discovery programs by automated patch clamp. (n.d.). Retrieved from [Link]

-

In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (n.d.). Retrieved from [Link]

-

Microsomal Stability Assay Protocol | AxisPharm. (n.d.). Retrieved from [Link]

-

A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. (n.d.). Retrieved from [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. (n.d.). Retrieved from [Link]

-

Role of hERG potassium channel assays in drug development - ResearchGate. (n.d.). Retrieved from [Link]

-

In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Retrieved from [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. (2019, February 1). Retrieved from [Link]

-

Role of hERG potassium channel assays in drug development - PubMed. (2008, March 5). Retrieved from [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (n.d.). Retrieved from [Link]

-

An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity | Bentham Science Publishers. (2026, January 12). Retrieved from [Link]

-

Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Retrieved from [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Retrieved from [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). Retrieved from [Link]

-

In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.). Retrieved from [Link]

-

A cell-free, high-throughput hERG safety assay - The Rockefeller University. (n.d.). Retrieved from [Link]

-

hERG Serum Shift Assay - Charles River Laboratories. (n.d.). Retrieved from [Link]

-

Tme-critical early ADME characterization - Admescope. (n.d.). Retrieved from [Link]

-

In Vitro ADME and Toxicology Assays - Eurofins Discovery. (n.d.). Retrieved from [Link]

-

Five Simple Steps For a Successful MTS Assay! - Bitesize Bio. (2025, June 8). Retrieved from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). Retrieved from [Link]

-

Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. (n.d.). Retrieved from [Link]

-

The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Retrieved from [Link]

-

pampa-permeability-assay.pdf - Technology Networks. (n.d.). Retrieved from [Link]

-

ADME • Tox Screening - Frontage Laboratories. (n.d.). Retrieved from [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. ijcrt.org [ijcrt.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. kosheeka.com [kosheeka.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]

- 11. resources.novusbio.com [resources.novusbio.com]

- 12. broadpharm.com [broadpharm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bitesizebio.com [bitesizebio.com]

- 16. admescope.com [admescope.com]

- 17. ADME • Tox Screening • Frontage Laboratories [frontagelab.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 21. mttlab.eu [mttlab.eu]

- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 24. researchgate.net [researchgate.net]

- 25. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Role of hERG potassium channel assays in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. rockefeller.edu [rockefeller.edu]

- 29. criver.com [criver.com]

Methodological & Application

Synthesis protocol for Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate

Application Note: Optimized Synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate

Abstract & Strategic Overview

The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for phenyl or pyridine rings in kinase inhibitors, GABA modulators, and anti-inflammatory agents. Ethyl 5-(benzyloxy)pyridazine-3-carboxylate represents a critical intermediate; it provides a versatile "handle" (the benzyl group) that can be removed to reveal a 5-hydroxy tautomer or used as a stable ether linkage.

This protocol details the synthesis of the target molecule via a Nucleophilic Aromatic Substitution (

Key Advantages of this Protocol:

-

Regio-fidelity: Exclusive formation of the ether linkage (no N-alkylation).

-

Scalability: Avoids heavy metal catalysts (e.g., Palladium-catalyzed Buchwald-Hartwig conditions are unnecessary).

-

Mild Conditions: Minimizes transesterification of the ethyl ester.

Retrosynthetic Analysis & Pathway

The synthesis is designed around the activation of the C5 position. The electron-deficient nature of the pyridazine ring, further activated by the C3-ester, makes the C5-chloride an excellent leaving group for alkoxide nucleophiles.

Pathway Logic:

-

Precursor: Ethyl 5-oxo-2,5-dihydropyridazine-3-carboxylate (Tautomer of 5-hydroxypyridazine).

-

Activation: Conversion to Ethyl 5-chloropyridazine-3-carboxylate using phosphorus oxychloride (

). -

Substitution (

): Displacement of chloride by benzyl alkoxide.

Figure 1: Strategic workflow for the conversion of 5-oxo precursor to the target benzyl ether.

Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl 5-chloropyridazine-3-carboxylate

Note: If this intermediate is commercially sourced, proceed directly to Phase 2.

Rationale: The 5-oxo group is a poor leaving group. Conversion to the chloride lowers the activation energy for the subsequent substitution.

Reagents:

-

Ethyl 5-oxo-2,5-dihydropyridazine-3-carboxylate (1.0 eq)

-

Phosphorus oxychloride (

) (5.0 eq) – Solvent & Reagent -

Solvent: Acetonitrile (

) (Optional, if slurry is too thick)

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a

guard tube. -

Addition: Charge the flask with the 5-oxo precursor. Add

carefully at room temperature.-

Critical Safety:

reacts violently with moisture. Ensure all glassware is strictly dry.

-

-

Reaction: Heat the mixture to 80–90°C for 3–4 hours. The suspension should become a clear solution, indicating consumption of the starting material.

-

Quench (Exothermic): Cool the reaction to RT. Concentrate under reduced pressure to remove excess

. Pour the residue slowly onto crushed ice/water with vigorous stirring. -

Extraction: Neutralize carefully with saturated

(to pH ~7-8). Extract with Dichloromethane (DCM) ( -

Drying: Dry organic layer over

, filter, and concentrate. -

Result: Yellowish solid. Yield typically 75–85%.

Phase 2: Synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate ( )

Rationale: Sodium hydride (NaH) is used to generate the benzyl alkoxide in situ. The reaction is kept at

Reagents:

-

Ethyl 5-chloropyridazine-3-carboxylate (1.0 eq, e.g., 1.86 g, 10 mmol)

-

Benzyl Alcohol (1.1 eq, e.g., 1.19 g, 11 mmol)

-

Sodium Hydride (60% dispersion in oil) (1.2 eq, e.g., 0.48 g, 12 mmol)

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (N,N-Dimethylformamide). THF is preferred for easier workup; DMF is preferred if the chloride is insoluble.

Step-by-Step Protocol:

-

Alkoxide Formation:

-

In a flame-dried flask under Nitrogen (

) or Argon, suspend NaH (1.2 eq) in anhydrous THF (20 mL). -

Cool to 0°C (Ice bath).

-

Add Benzyl alcohol (1.1 eq) dropwise over 10 minutes. Hydrogen gas (

) will evolve. Stir for 30 minutes at 0°C to ensure complete deprotonation.

-

-

Nucleophilic Attack:

-

Dissolve Ethyl 5-chloropyridazine-3-carboxylate (1.0 eq) in THF (10 mL).

-

Add this solution dropwise to the cold alkoxide mixture.

-

Observation: The solution may darken slightly.

-

-

Reaction Progression:

-

Allow the mixture to warm to Room Temperature (RT) naturally.

-

Stir for 4–6 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 1:1).[1] The starting chloride (

) should disappear, and a new, more polar spot (

-

-

Workup:

-

Quench the reaction by adding Saturated Ammonium Chloride (

) solution (20 mL) slowly. -

Extract with Ethyl Acetate (

mL). -

Wash the combined organics with Brine (

).[1] -

Dry over

and concentrate in vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.[2]

-

Eluent: Gradient of 10%

40% Ethyl Acetate in Hexanes. -

Note: Benzyl alcohol excess may elute later or earlier depending on the column; ensure separation.

-

Analytical Data & Validation

Expected Yield: 65–78% (after chromatography).

Table 1: Physicochemical Properties & NMR Expectations

| Property | Value / Characteristic Signal | Interpretation |

| Appearance | White to off-white solid | Crystalline ether |

| H-6 of Pyridazine (Deshielded by N) | ||

| H-4 of Pyridazine | ||

| Benzyl Aromatic Protons | ||

| Benzyl | ||

| Ethyl Ester ( | ||

| MS (ESI+) | Consistent with |

Troubleshooting Guide:

-

Issue: Presence of Benzyl Ester byproduct.[1]

-

Cause: Transesterification due to high temperature or excess benzyloxide.

-

Solution: Keep reaction at

longer; ensure strict stoichiometry of Benzyl alcohol (do not use large excess).

-

-

Issue: Low Yield / Unreacted Chloride.

-

Cause: Chloride insolubility or moisture killing the base.

-

Solution: Switch solvent to dry DMF; increase reaction time.

-

Mechanistic Insight

The reaction follows an

-

Addition: The benzyl alkoxide attacks the C5 position. The negative charge is delocalized onto the ring nitrogens (Meisenheimer complex).

-

Elimination: The chloride ion is ejected, restoring aromaticity.

The C5 position is electronically favored over C4 due to the inductive effect of the adjacent nitrogen and the resonance stabilization provided by the para-nitrogen (N2 relative to C5).

Figure 2: Simplified mechanistic flow of the substitution event.

References

-

General Pyridazine Synthesis

- Maes, B. U., & Lemière, G. L. (2001). "Synthesis of chloropyridazines and their nucleophilic substitution." Journal of Heterocyclic Chemistry. (Foundational text on halo-pyridazine reactivity).

-

Source:

-

Regioselectivity in

Reactions:- Topic: Regioselectivity of nucleophilic attack on 3,5-dihalogen

-

Source:

-

Analogous Protocol Validation (Alkoxylation)

- Methodology: Reaction of ethyl chloropyridazine-carboxyl

-

Source:

-

Safety Data (MSDS)

- Compound: Sodium Hydride & handling.

-

Source:

Sources

Application Notes and Protocols for the Synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(benzyloxy)pyridazine-3-carboxylate is a key heterocyclic molecule that serves as a versatile building block in medicinal chemistry and drug discovery. The pyridazine core is a prominent scaffold in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties. The presence of the benzyloxy and ethyl carboxylate moieties provides handles for further chemical modifications, making this compound a valuable intermediate for the synthesis of complex drug candidates. These modifications can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of new chemical entities.

This document provides a comprehensive guide to the synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate, starting from readily available materials. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles and experimental best practices.

Synthetic Strategy Overview

The synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate is a multi-step process that begins with the construction of the pyridazine ring, followed by the sequential introduction of the desired functional groups. The chosen synthetic route is designed for efficiency and scalability, employing well-established chemical transformations.

The overall synthetic workflow can be summarized in the following key stages:

-

Formation of the Pyridazine Core: Synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate from Diethyl 1,3-acetonedicarboxylate.

-

Chlorination: Conversion of the dihydroxy intermediate to Ethyl 4,6-dichloropyridazine-3-carboxylate.

-

Williamson Ether Synthesis: Selective nucleophilic substitution of one chloro group with a benzyloxy group.

-

Reductive Dechlorination: Removal of the remaining chloro group to yield the final product.

This strategy allows for the controlled introduction of the functional groups and provides opportunities for purification at intermediate stages, ensuring the high purity of the final compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate.

Caption: Synthetic route to Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate

This initial step involves the formation of the pyridazine ring from an acyclic precursor. Diethyl 1,3-acetonedicarboxylate is a suitable starting material for this transformation.[1]

Materials:

-

Diethyl 1,3-acetonedicarboxylate

-

4-Acetamidobenzenesulfonyl azide

-

Hünig's base (N,N-Diisopropylethylamine)

-

Tributylphosphine

-

Acetic acid

-

Water

-

Appropriate organic solvents (e.g., acetonitrile, ethyl acetate)

Protocol:

-

Diazo Transfer: To a solution of Diethyl 1,3-acetonedicarboxylate in a suitable solvent such as acetonitrile, add Hünig's base. Cool the mixture in an ice bath.

-

Slowly add a solution of 4-acetamidobenzenesulfonyl azide to the reaction mixture while maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

-

Reductive Cyclization: To the reaction mixture, add tributylphosphine and water. The diazo intermediate will undergo a reductive cyclization to form the pyridazine ring.

-

Stir the reaction at room temperature overnight.

-

Work-up: Acidify the reaction mixture with acetic acid. Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, Ethyl 4,6-dihydroxypyridazine-3-carboxylate, can be purified by recrystallization or column chromatography.

Part 2: Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate

The dihydroxy pyridazine is converted to the corresponding dichloro derivative using a strong chlorinating agent.

Materials:

-

Ethyl 4,6-dihydroxypyridazine-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF, catalytic amount)

-

Dichloromethane (DCM)

Protocol:

-

In a fume hood, carefully add a catalytic amount of DMF to a suspension of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in dichloromethane.

-

Slowly add phosphorus oxychloride to the mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by TLC until the starting material is no longer visible.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain Ethyl 4,6-dichloropyridazine-3-carboxylate.

Part 3: Williamson Ether Synthesis to Yield Ethyl 5-(Benzyloxy)-3-chloropyridazine-6-carboxylate

This step introduces the benzyloxy group via a nucleophilic substitution reaction.[2][3][4] The reaction may produce a mixture of isomers, which may require separation.

Materials:

-

Ethyl 4,6-dichloropyridazine-3-carboxylate

-

Benzyl alcohol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated ammonium chloride solution

Protocol:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend sodium hydride in anhydrous DMF.

-

Slowly add benzyl alcohol to the suspension at 0 °C. Stir until the evolution of hydrogen gas ceases, indicating the formation of sodium benzyloxide.

-

Add a solution of Ethyl 4,6-dichloropyridazine-3-carboxylate in anhydrous DMF dropwise to the freshly prepared sodium benzyloxide solution.

-

Allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting isomeric mixture of benzyloxy-chloro-pyridazine derivatives can be separated by column chromatography on silica gel.

Part 4: Reductive Dechlorination to Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate

The final step involves the removal of the remaining chlorine atom by catalytic hydrogenation.

Materials:

-

Ethyl 5-(Benzyloxy)-3-chloropyridazine-6-carboxylate (and/or its isomer)

-

Palladium on carbon (10% Pd/C)

-

Triethylamine (Et₃N)

-

Ethanol or Ethyl acetate

-

Hydrogen gas (H₂)

Protocol:

-

Dissolve the chlorinated precursor in ethanol or ethyl acetate.

-

Add triethylamine to the solution, which will act as a base to neutralize the HCl generated during the reaction.

-

Carefully add 10% Pd/C catalyst to the mixture.

-

Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the final product, Ethyl 5-(Benzyloxy)pyridazine-3-carboxylate, by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the typical quantities of reagents and expected yields for the synthesis. These values may need to be optimized based on the specific laboratory conditions and scale of the reaction.

| Step | Starting Material | Key Reagents | Molar Ratio (Starting Material:Reagent) | Solvent | Typical Yield |

| 1 | Diethyl 1,3-acetonedicarboxylate | 4-Acetamidobenzenesulfonyl azide, Hünig's base | 1 : 1.1 : 1.2 | Acetonitrile | 70-80% |

| 2 | Ethyl 4,6-dihydroxypyridazine-3-carboxylate | POCl₃ | 1 : 3 | Dichloromethane | 85-95% |

| 3 | Ethyl 4,6-dichloropyridazine-3-carboxylate | Benzyl alcohol, NaH | 1 : 1.1 : 1.2 | DMF | 50-60% (of desired isomer) |